[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone
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Overview
Description
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a fluorophenyl group, a hydroxypiperidine moiety, and a thiophene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the fluorophenyl and thiophene groups. Common reagents used in these reactions include piperazine, 2-fluorophenylboronic acid, and 3-methylthiophene. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in neurotransmitter release or receptor sensitivity.
Comparison with Similar Compounds
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone can be compared with similar compounds such as:
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
These compounds share some structural similarities but differ in their specific functional groups and applications. This compound is unique due to its combination of a piperazine ring, fluorophenyl group, and thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2S/c1-15-7-13-28-20(15)21(27)25-8-6-18(19(26)14-25)24-11-9-23(10-12-24)17-5-3-2-4-16(17)22/h2-5,7,13,18-19,26H,6,8-12,14H2,1H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVMTKYGCQNCLW-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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